Ethyl 4-amino-5-bromonicotinate
Description
Ethyl 4-amino-5-bromonicotinate (CAS 1240595-43-0) is a substituted nicotinic acid derivative featuring an ethyl ester group, an amino substituent at the 4-position, and a bromine atom at the 5-position on the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity . Its structure allows for further functionalization, making it valuable for constructing complex heterocycles or bioactive molecules.
Properties
IUPAC Name |
ethyl 4-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEYTALZZLPCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858662 | |
| Record name | Ethyl 4-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240595-43-0 | |
| Record name | Ethyl 4-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-5-bromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically involves the following steps:
Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the bromination and amination steps .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include ethyl 4-amino-5-hydroxynicotinate or ethyl 4-amino-5-alkylnicotinate.
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Primary amines derived from the reduction of the amino group
Scientific Research Applications
Ethyl 4-amino-5-bromonicotinate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl 4-amino-5-bromonicotinate belongs to a family of brominated nicotinic acid esters. Below is a detailed comparison with structurally related analogs, focusing on substituent positions, physicochemical properties, and synthetic relevance.
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Positioning: The amino and bromo groups’ positions significantly influence reactivity. For example, Methyl 6-amino-5-bromonicotinate (0.97 similarity) differs only in ester group (methyl vs. ethyl) and amino position (6 vs. 4), yet exhibits higher similarity than analogs with altered substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: Ethyl 5-bromo-6-methylnicotinate (LogP 1.5) is more lipophilic than amino-substituted analogs, likely due to the methyl group enhancing hydrophobic interactions .
- Purity: Methyl-substituted derivatives (e.g., Mthis compound, CAS 59237-50-2) often achieve higher purity (>98%) compared to ethyl analogs (95%), possibly due to streamlined synthetic protocols .
Biological Activity
Ethyl 4-amino-5-bromonicotinate is a compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by an amino group and a bromine atom on the pyridine ring, contributes to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8BrN2O2
- Molecular Weight : 245.07 g/mol
The presence of the bromine atom and amino group enhances the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and amino substituents influence binding affinities, potentially modulating enzymatic activities and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways relevant to various diseases.
- Receptor Activation : It may activate or inhibit specific receptors, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
| Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits activity against various bacterial strains, indicating potential use in infection control. |
| Anti-inflammatory Effects | May reduce inflammation in vitro, suggesting applications in treating inflammatory diseases. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, highlighting potential as an anticancer agent. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Anti-inflammatory Effects :
In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which this compound could be utilized in treating inflammatory conditions . -
Cytotoxicity Against Cancer Cells :
Research involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes .
Synthesis and Derivatives
This compound can be synthesized through various methods involving nucleophilic substitution reactions. The bromine atom can be replaced with different nucleophiles to create derivatives with enhanced biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
